molecular formula C15H14O2 B157976 (Z)-3-Hydroxy-5-methoxystilbene CAS No. 143207-76-5

(Z)-3-Hydroxy-5-methoxystilbene

Cat. No. B157976
CAS RN: 143207-76-5
M. Wt: 226.27 g/mol
InChI Key: JVIXPWIEOVZVJC-FPLPWBNLSA-N
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Description

(Z)-3-Hydroxy-5-methoxystilbene, also known as resveratrol, is a natural phenol found in various plants and foods, including grapes, blueberries, and peanuts. It has been studied extensively for its potential health benefits, including antioxidant and anti-inflammatory properties. In recent years, (Z)-3-Hydroxy-5-methoxystilbene has become increasingly popular as a dietary supplement due to its purported health benefits.

Scientific Research Applications

Photophysical and Photochemical Behavior

The photochemical and photophysical behavior of methoxystilbene, including (Z)-3-Hydroxy-5-methoxystilbene, has been studied to understand their absorption spectra and emission properties. This research is crucial for developing applications in photochemistry and photobiology (Crompton & Lewis, 2004).

Role in Chemical Synthesis

(Z)-3-Hydroxy-5-methoxystilbene has been investigated in the context of chemical synthesis. For example, research on the synthesis process for key intermediates of resveratrol, which includes compounds like 3,5-Dihydroxy-4'-methoxystilbene, has been reported (Shen Yong-jia, 2013).

Enhanced Biological Activity

Studies on methoxystilbenes have revealed enhanced biological activities in specific applications. For instance, research on DMU-214, a liposomal methylated resveratrol analog, has shown promising results in ovarian cancer models (Nowicki et al., 2022).

Antioxidant and Insect Growth Regulatory Activities

The antioxidant properties and insect growth regulatory activities of various methoxystilbenes, including 3,3',5,5'-tetrahydroxy-4-methoxystilbene, have been explored. These compounds show potential as natural insecticidal agents (Torres et al., 2003).

Influence on NAD(P)H Quinone-Oxidoreductase Activity and Growth Inhibitory Properties

Research into the effects of methoxylation of resveratrol, including isomers of methoxystilbenes, has indicated significant impact on NAD(P)H quinone-oxidoreductase activity and growth inhibitory properties in cancer cell lines (Zhang & Go, 2011).

Antiangiogenic Properties

Methoxystilbenes have been evaluated for their antiangiogenic properties. For example, hydroxylated methoxystilbenes derived from resveratrol analogues have shown significant anti-angiogenic activity (Spatafora et al., 2009).

Mechanism of Action

Target of Action

The primary target of (Z)-3-Hydroxy-5-methoxystilbene is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a serious infectious disease.

Mode of Action

(Z)-3-Hydroxy-5-methoxystilbene interacts with Mycobacterium tuberculosis H37Ra, exhibiting anti-mycobacterium activity

Biochemical Pathways

Its anti-mycobacterium activity suggests it may interfere with the metabolic pathways of mycobacterium tuberculosis h37ra .

Pharmacokinetics

Its molecular weight of226.3 and oil-like appearance suggest that it may be lipophilic, which could influence its absorption and distribution in the body.

Result of Action

The compound’s action results in the inhibition of Mycobacterium tuberculosis H37Ra, as evidenced by its IC50 values of 3.33 ug/mL in both dormant and active phases . This indicates that the compound has a potent effect on the bacterium, reducing its ability to proliferate.

Action Environment

It is known that the compound is isolated from the aerial parts ofPolygonum glabrum , suggesting that it may be stable in a variety of environmental conditions.

properties

IUPAC Name

3-methoxy-5-[(Z)-2-phenylethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-11,16H,1H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIXPWIEOVZVJC-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)O)/C=C\C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-Hydroxy-5-methoxystilbene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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